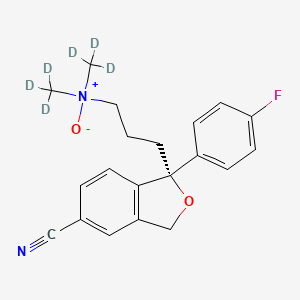

(R)-Citalopram-d6 N-Oxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

®-Citalopram-d6 N-Oxide is a deuterated derivative of ®-Citalopram, a selective serotonin reuptake inhibitor (SSRI) commonly used in the treatment of depression and anxiety disorders. The deuterium atoms in ®-Citalopram-d6 N-Oxide replace the hydrogen atoms, which can provide insights into the metabolic pathways and pharmacokinetics of the parent compound.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of ®-Citalopram-d6 N-Oxide typically involves the oxidation of ®-Citalopram-d6. One common method is the use of oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure the selective formation of the N-oxide.

Industrial Production Methods: Industrial production of ®-Citalopram-d6 N-Oxide follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions: ®-Citalopram-d6 N-Oxide undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of higher oxidation state compounds.

Reduction: Reduction reactions can revert the N-oxide back to the parent amine.

Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the N-oxide moiety.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA).

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products:

Oxidation: Higher oxidation state derivatives.

Reduction: ®-Citalopram-d6.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

®-Citalopram-d6 N-Oxide has several scientific research applications:

Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways and degradation products of ®-Citalopram.

Biology: Helps in understanding the biological activity and interaction of ®-Citalopram with various enzymes and receptors.

Medicine: Provides insights into the pharmacokinetics and pharmacodynamics of ®-Citalopram, aiding in the development of more effective antidepressants.

Industry: Utilized in the quality control and validation of pharmaceutical formulations containing ®-Citalopram.

Mécanisme D'action

®-Citalopram-d6 N-Oxide exerts its effects by inhibiting the reuptake of serotonin in the brain, thereby increasing the availability of serotonin in the synaptic cleft. This action is similar to that of ®-Citalopram, but the presence of deuterium atoms can alter the metabolic stability and interaction with enzymes. The primary molecular target is the serotonin transporter (SERT), and the pathway involves the modulation of serotonergic neurotransmission.

Comparaison Avec Des Composés Similaires

®-Citalopram: The parent compound, a selective serotonin reuptake inhibitor.

(S)-Citalopram: The enantiomer of ®-Citalopram, also an SSRI with higher potency.

Escitalopram: The S-enantiomer of citalopram, known for its higher efficacy and selectivity.

Uniqueness: ®-Citalopram-d6 N-Oxide is unique due to the presence of deuterium atoms, which provide enhanced metabolic stability and allow for detailed pharmacokinetic studies. This compound serves as a valuable tool in research to understand the behavior of ®-Citalopram and its derivatives in biological systems.

Activité Biologique

(R)-Citalopram-d6 N-Oxide is a deuterated derivative of the widely used selective serotonin reuptake inhibitor (SSRI) citalopram. The introduction of deuterium atoms in the compound enhances its stability and provides valuable insights into its pharmacokinetics and metabolic pathways. This article explores the biological activity of this compound, including its mechanism of action, chemical properties, and applications in research.

This compound has the following chemical characteristics:

- Chemical Formula : C20H21FN2O2

- CAS Number : 1217669-62-9

- Molecular Weight : 344.39 g/mol

The compound is synthesized through the oxidation of (R)-Citalopram-d6, typically using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid under controlled conditions.

The primary mechanism of action for this compound involves the inhibition of serotonin reuptake in the brain. This increases serotonin availability in the synaptic cleft, similar to its parent compound, citalopram. The presence of deuterium alters its metabolic stability and interaction with various enzymes, potentially enhancing its therapeutic profile .

Pharmacodynamics

This compound exhibits several pharmacodynamic properties:

- Serotonin Transporter Inhibition : The compound primarily targets the serotonin transporter (SERT), leading to increased serotonergic neurotransmission.

- Metabolic Stability : The incorporation of deuterium enhances metabolic stability compared to non-deuterated analogs, which can result in prolonged action and reduced side effects.

Pharmacokinetics

Research indicates that deuterated compounds often show altered pharmacokinetic profiles. For this compound:

- Absorption : Enhanced solubility due to the N-oxide functional group may improve bioavailability.

- Distribution : The unique isotopic labeling allows for better tracking in pharmacokinetic studies.

- Metabolism : The compound undergoes metabolic transformations similar to citalopram but may exhibit different rates due to deuterium substitution.

Research Applications

This compound serves as a valuable tool in various research applications:

- Analytical Chemistry : Used as a reference standard to study metabolic pathways and degradation products of citalopram.

- Pharmacogenetics : Investigations into how genetic variations affect responses to SSRIs can utilize this compound for more precise dosing recommendations .

- Clinical Studies : Its unique properties make it suitable for clinical trials aimed at understanding drug interactions and efficacy in diverse populations.

Clinical Implications

A study focusing on pharmacogenetic factors influencing SSRI efficacy highlighted the importance of understanding how compounds like this compound interact with genetic variations in metabolic enzymes . This knowledge can lead to personalized treatment plans that optimize therapeutic outcomes while minimizing adverse effects.

Experimental Findings

In experimental models, this compound demonstrated significant antidepressant-like effects comparable to citalopram, with improved pharmacokinetic parameters noted in preclinical studies. These findings suggest that further investigation into this compound could yield important insights into developing next-generation antidepressants .

Comparison with Similar Compounds

| Compound | Mechanism of Action | Unique Features |

|---|---|---|

| (R)-Citalopram | SERT inhibition | Non-deuterated, standard SSRI |

| (S)-Citalopram | SERT inhibition | Higher potency than (R)-Citalopram |

| Escitalopram | SERT inhibition | S-enantiomer known for higher efficacy |

| This compound | SERT inhibition + enhanced stability | Deuterated derivative providing metabolic insights |

Propriétés

IUPAC Name |

3-[(1R)-5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]-N,N-bis(trideuteriomethyl)propan-1-amine oxide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN2O2/c1-23(2,24)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-25-20/h4-9,12H,3,10-11,14H2,1-2H3/t20-/m1/s1/i1D3,2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIOGFDCEWUUSBQ-LDYDPMPYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[N+](CCC[C@]1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)(C([2H])([2H])[2H])[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21FN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.